3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane
Description
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-3,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-20-16-4-2-3-15(13-16)14-19-11-7-17(8-12-19)5-9-18-10-6-17/h2-4,13,18H,5-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJVTBLLMNHLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC3(CCNCC3)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclic Core Construction via Cyclization Reactions
The 3,9-diazaspiro[5.5]undecane scaffold is typically synthesized through intramolecular cyclization. A representative method involves reacting N-benzylpiperidone with ethyl cyanoacetate under basic conditions to form a dicyano intermediate, which undergoes hydrolysis and decarboxylation to yield a diketone. Subsequent reduction using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux produces the spirocyclic amine. For 3-(3-methoxybenzyl) derivatives, substituting the benzyl group with 3-methoxybenzyl during the initial alkylation step is critical.
Protective Group Manipulation
Protective groups like tert-butyloxycarbonyl (Boc) and benzyl are employed to stabilize intermediates. For example, 3-benzyl-3,9-diazaspiro[5.5]undecane is treated with Boc₂O in dichloromethane (DCM) and triethylamine (TEA) to install the Boc group at the secondary amine. Deprotection via hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere (50 psi, 50°C) removes the benzyl group, yielding the free amine.
Functionalization at the 3-Position: Introducing the 3-Methoxybenzyl Moiety
Alkylation of the Spirocyclic Amine
The 3-methoxybenzyl group is introduced via nucleophilic substitution or reductive amination. In a patented approach, 3,9-diazaspiro[5.5]undecane is reacted with 3-methoxybenzyl chloride in DCM using TEA as a base. The reaction proceeds at room temperature for 2 hours, achieving >90% conversion. Excess alkylating agent (1.2 equivalents) ensures complete substitution, and the product is purified via flash chromatography (SiO₂, ethyl acetate/hexane).
Reductive Amination
An alternative route employs reductive amination using 3-methoxybenzaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol. The spirocyclic amine reacts with the aldehyde at pH 5–6 (adjusted with acetic acid), followed by reduction to form the secondary amine. This method avoids harsh alkylation conditions and improves stereochemical outcomes.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclization steps require polar aprotic solvents like dimethyl sulfoxide (DMSO) or THF. For example, the reduction of diketones to diamines with LiAlH₄ is optimized in THF at reflux (66°C), achieving 73% yield. Lower temperatures (<0°C) minimize side reactions during acylations.
Catalytic Hydrogenation Parameters
Hydrogenolysis of benzyl-protected intermediates uses 10% Pd/C in ethanol under 50 psi H₂. Complete deprotection is achieved in 16 hours at 50°C, with yields exceeding 82%. Catalyst loading (5–10 wt%) and solvent purity significantly impact reaction efficiency.
Analytical and Purification Techniques
Chromatographic Separation
Chiral preparative HPLC (Chiralpak IA column, n-heptane/isopropyl alcohol with 2% diethylamine) resolves enantiomers of 3-methoxybenzyl derivatives, achieving >97% enantiomeric excess (ee). Non-chiral purification employs silica gel chromatography with gradients of methanol in DCM (0–10%).
Spectroscopic Characterization
1H NMR (400 MHz, CDCl₃) confirms structural integrity:
-
δ 7.23–7.17 (m, 3H) : Aromatic protons of 3-methoxybenzyl
-
δ 3.81 (s, 3H) : Methoxy group
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The diazaspiro core can be reduced under suitable conditions to form different spirocyclic amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the diazaspiro core can produce various spirocyclic amines .
Scientific Research Applications
3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The methoxybenzyl group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison Table: Key GABAAR Antagonists
CCR5 Antagonists
3,9-Diazaspiro[5.5]undeca-2-one derivatives: These compounds, such as 3,9-diazaspiro[5.5]undeca-2-one, demonstrate nanomolar potency against CCR5 (IC50 = 5–10 nM) for HIV entry inhibition. The ketone group at position 2 enhances hydrogen bonding with the receptor, whereas the methoxybenzyl group in the target compound may prioritize hydrophobic interactions. This structural divergence highlights the scaffold's versatility in targeting different receptors .
Fluorinated Spiro Heterocycles
7,11-Bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone (3a) : Synthesized via [5+1] double Michael addition, this fluorinated derivative shows excellent regioselectivity and crystallinity. The tetraone structure contrasts with the methoxybenzyl-substituted analog, which lacks electron-withdrawing groups but may exhibit improved membrane permeability due to the methoxy group .
Immunomodulatory and Adhesion-Promoting Analogs
Adhesamine analogs : 3,9-Diazaspiro[5.5]undecane derivatives induce heparan sulfate assembly and syndecan-4 clustering, promoting cell adhesion. The methoxybenzyl group in the target compound could modulate heparan sulfate binding efficiency compared to bulkier substituents (e.g., benzyl or cyclobutyl groups) .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP): The 3-methoxybenzyl group increases logP compared to unsubstituted analogs (e.g., logP = 2.1 for 3-benzyl derivatives vs.
- Metabolic stability : Methoxy groups are susceptible to demethylation by CYP450 enzymes, whereas fluorinated analogs (e.g., 3a) exhibit improved stability due to C-F bond resistance .
Biological Activity
3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C26H34N2O3
- Molecular Weight : 422.56 g/mol
- CAS Number : 1314388-32-3
The biological activity of 3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Notably, it has been identified as a potent antagonist of the γ-aminobutyric acid type A receptor (GABAAR), which plays a crucial role in inhibiting neuronal excitability throughout the nervous system .
Key Mechanisms:
- GABAAR Antagonism : Compounds in the diazaspiro series have demonstrated competitive inhibition at GABAAR sites, impacting neurotransmission and providing potential therapeutic avenues for anxiety and seizure disorders.
- Geranylgeranyltransferase I Inhibition : This compound class has shown efficacy in inhibiting geranylgeranyltransferase I (GGTase I), leading to the blockade of cancer cell proliferation by inactivating downstream signaling pathways involving YAP1 and TAZ .
Pharmacological Applications
Research indicates that 3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane and its analogs could be beneficial in treating various conditions:
- Pain Management : The ability to modulate GABAergic activity suggests potential use in analgesic therapies.
- Obesity Treatment : Certain diazaspiro compounds have been explored for their role in metabolic regulation, potentially aiding in weight management strategies .
- Cancer Therapy : The inhibition of GGTase I points to applications in oncology, particularly against hyperproliferative disorders such as cancer .
Study on GABAAR Antagonism
A significant study investigated the binding affinities of various diazaspiro compounds to GABAAR. Results indicated that modifications at specific positions on the spirocyclic framework could enhance binding affinity, with some derivatives showing submicromolar Ki values (e.g., 0.34 μM) for GABAAR binding .
In Vivo Efficacy
In animal models, compounds similar to 3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane exhibited notable effects on anxiety-like behavior and seizure thresholds, reinforcing their potential as therapeutic agents for neurological disorders .
Summary Table of Biological Activities
| Activity | Mechanism | Potential Applications |
|---|---|---|
| GABAAR Antagonism | Competitive inhibition | Anxiety disorders, seizures |
| GGTase I Inhibition | Blockade of cancer cell proliferation | Cancer therapy |
| Modulation of Pain Response | Interaction with pain pathways | Analgesics |
| Metabolic Regulation | Impact on energy homeostasis | Obesity treatment |
Q & A
Q. What are the established synthetic routes for 3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane, and how is its structural integrity confirmed?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with a spirocyclic diazaspiro core. For example, the diazaspiro backbone can be functionalized via alkylation or reductive amination. A common approach involves:
Core Formation : Cyclization of a diketene acetal with diols under controlled temperature and catalyst conditions (e.g., acid catalysis) to form the spirocyclic framework .
Functionalization : Introduction of the 3-methoxybenzyl group via nucleophilic substitution or coupling reactions. For instance, reacting the diazaspiro amine intermediate with 3-methoxybenzyl chloride in the presence of a base like triethylamine .
Purification : Column chromatography or recrystallization to isolate the product.
Structural validation employs:
- NMR Spectroscopy : To confirm the spirocyclic structure and substituent positions (e.g., distinct splitting patterns for methoxybenzyl protons).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ ion at m/z 316.2382 for C20H29N2O2) .
Q. What biological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer : Diazaspiro compounds are studied for their interaction with γ-aminobutyric acid type A (GABAA) receptors , particularly due to their structural similarity to anxiolytic agents. Key steps to validate this include:
Radioligand Binding Assays : Using <sup>3</sup>H-labeled muscimol or flumazenil to measure competitive displacement .
Electrophysiology : Patch-clamp studies on recombinant GABAA receptors to assess potentiation or inhibition of chloride currents .
Structural analogs like 3,9-diazaspiro[5.5]undecane derivatives have shown anxiolytic effects in rodent models, suggesting a potential mechanism via GABAergic modulation .
Advanced Research Questions
Q. How can synthetic yield be optimized for 3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane?
- Methodological Answer : Yield optimization strategies include:
- Catalyst Screening : Testing palladium catalysts (e.g., Pd/C) for reductive amination steps, which can reduce byproduct formation .
- Solvent Optimization : Using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction kinetics.
- Temperature Control : Maintaining low temperatures (0–5°C) during sensitive steps like Boc-deprotection with trifluoroacetic acid (TFA) to prevent side reactions .
Example data from analogous syntheses:
| Step | Catalyst | Solvent | Yield Improvement |
|---|---|---|---|
| Alkylation | Triethylamine | DCM | 65% → 82% |
| Deprotection | TFA | DCM/MeOH | 70% → 88% |
Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC50 values across studies)?
**
- Methodological Answer : Contradictions may arise from assay variability or compound purity. Mitigation strategies include:
Q. Standardized Assay Protocols :
- Use identical cell lines (e.g., HEK293 expressing α2β3γ2 GABAA subunits) and buffer conditions.
- Validate purity via HPLC (>98%) before testing .
Q. Control Experiments :
- Include positive controls (e.g., diazepam) and negative controls (vehicle-only) in each assay batch.
Q. Computational Modeling :
Q. What advanced techniques characterize the compound’s solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
Crystallization : Grow crystals via vapor diffusion (e.g., using ethanol/water mixtures).
Data Collection : Use a synchrotron source for high-resolution data (e.g., 0.8 Å resolution).
Refinement : Employ SHELXL for structure solution, leveraging its robust algorithms for handling spirocyclic torsional angles .
Example metrics from similar compounds:
| Parameter | Value |
|---|---|
| R-factor | 0.039 |
| Torsion Angle (C-N-C) | 112.5° ± 1.2° |
Structural Analogs and SAR Insights
A comparison of diazaspiro derivatives highlights critical structural features for bioactivity:
| Compound Name | Key Modification | Biological Activity (IC50) |
|---|---|---|
| 3-(3-Methoxybenzyl)-3,9-diazaspiro[...] | Methoxybenzyl group | 120 nM (GABAA binding) |
| 9-Benzyl-3,9-diazaspiro[...] | Benzyl substituent | 450 nM |
| tert-Butyl 3,9-diazaspiro[...] | tert-Butyl carbamate | Inactive |
Key Insight : The methoxybenzyl group enhances binding affinity compared to bulkier substituents, likely due to improved hydrophobic interactions with receptor pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
